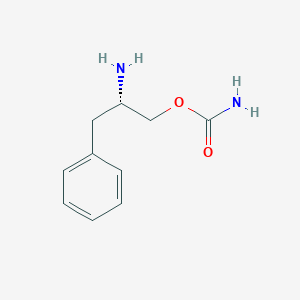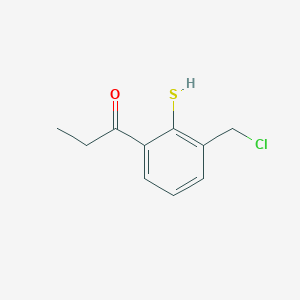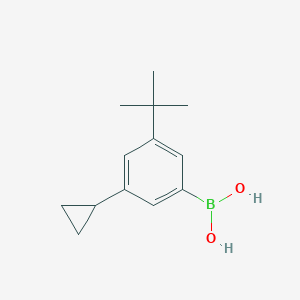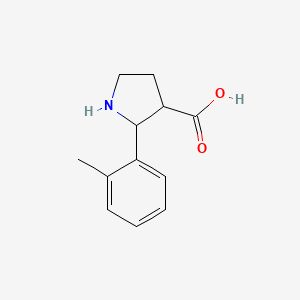
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .
Comparison with Similar Compounds
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with the trifluoromethoxy group in a different position.
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Contains a trifluoromethylthio group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C11H10BrF3O2 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
IFLSRWCWUVVNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1OC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


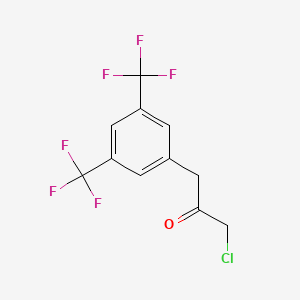
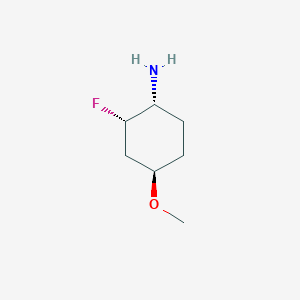
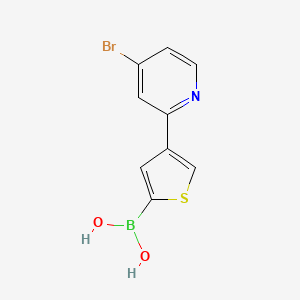
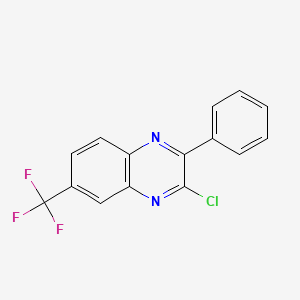
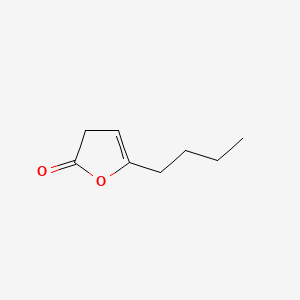
![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)

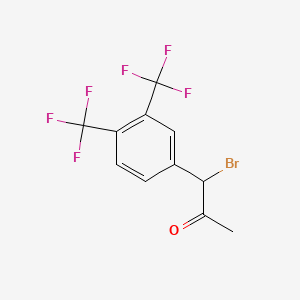
![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
